molecular formula C6H9ClO2 B158982 2-Chloroethyl methacrylate CAS No. 1888-94-4

2-Chloroethyl methacrylate

Cat. No.: B158982
CAS No.: 1888-94-4
M. Wt: 148.59 g/mol
InChI Key: GPOGMJLHWQHEGF-UHFFFAOYSA-N
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Description

2-Chloroethyl methacrylate is an organic compound that belongs to the family of methacrylates. It is characterized by the presence of a chloroethyl group attached to the methacrylate moiety. This compound is primarily used as a monomer in the synthesis of various polymers and copolymers, which find applications in diverse fields such as coatings, adhesives, and biomedical materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl methacrylate can be synthesized through the chlorination of 2-hydroxyethyl methacrylate. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction proceeds as follows: [ \text{2-Hydroxyethyl methacrylate} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar chlorination reactions but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl methacrylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as sodium azide, leading to the formation of azidoethyl methacrylate.

    Polymerization: It can be polymerized through radical polymerization techniques, such as reversible addition-fragmentation chain transfer polymerization, to form poly(this compound).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.

    Polymerization: Radical initiators such as azobisisobutyronitrile in the presence of chain transfer agents.

Major Products:

    Azidoethyl methacrylate: Formed through nucleophilic substitution.

    Poly(this compound): Formed through polymerization.

Scientific Research Applications

2-Chloroethyl methacrylate is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a monomer for the synthesis of functional polymers with applications in coatings, adhesives, and sealants.

    Biology: Its polymers are used in the development of biomedical materials, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: Research into its polymers focuses on their biocompatibility and potential use in medical devices.

    Industry: It is used in the production of specialty polymers with unique properties, such as resistance to chemicals and environmental degradation.

Mechanism of Action

The mechanism of action of 2-chloroethyl methacrylate primarily involves its polymerization and subsequent modification. The chloroethyl group can undergo nucleophilic substitution, introducing functional groups into the polymer chain. This allows for the creation of polymers with tailored properties for specific applications. The molecular targets and pathways involved in these reactions include radical initiators and chain transfer agents that control the polymerization process.

Comparison with Similar Compounds

2-Chloroethyl methacrylate can be compared with other methacrylate compounds, such as:

    2-Bromoethyl methacrylate: Similar in structure but with a bromo group instead of a chloro group. It exhibits different reactivity and polymerization behavior.

    2-Hydroxyethyl methacrylate: Lacks the halogen group, making it more hydrophilic and suitable for different applications.

    Methyl methacrylate: A simpler methacrylate without any functional groups on the ethyl chain, leading to different polymer properties.

Uniqueness: this compound is unique due to the presence of the chloroethyl group, which allows for specific chemical modifications and the creation of functional polymers with diverse applications.

Properties

IUPAC Name

2-chloroethyl 2-methylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9ClO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GPOGMJLHWQHEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCl
Source PubChem
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Molecular Formula

C6H9ClO2
Source PubChem
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Related CAS

26937-47-3
Record name 2-Propenoic acid, 2-methyl-, 2-chloroethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID6062042
Record name 2-Chloroethyl methacrylate
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Molecular Weight

148.59 g/mol
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CAS No.

1888-94-4
Record name 2-Chloroethyl methacrylate
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Record name 2-Chloroethyl methacrylate
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Record name 2-Chloroethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-chloroethyl ester
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Record name 2-chloroethyl methacrylate
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Record name 2-Chloroethyl methacrylate
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Synthesis routes and methods I

Procedure details

2-Chloroethanol of 6.7 ml (0.1 mol) and 8.9 ml (0.2 mol) of pyridine were added to 200 ml of tetrahydrofuran. A solution in which 10.7 ml (0.11 mol) of methacryl chloride was dissolved in 50 ml of tetrahydrofuran was added dropwise in 30 minutes to the resulting solution, stirred at room temperature for one hour, and mixed with water. The resulting mixture was extracted with ethyl acetate. The extraction solution was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain 2-chloroethyl methacrylate. DABCO of 11.2 g (0.1 mol) and 11.5 g (0.1 mol) of benzyl chloride were added to 100 ml of ethanol and heated under reflux for 48 hours. The reaction mixture was filtered off to obtain a solid, and the solid was washed with acetone to obtain N-ethyl-DABCO monoammonium chloride (Compound D). Compound D of 11.9 g (0.05 mol), 7.4 g (0.05 mol) of 2-chloroethyl methacrylate, and 0.9 g (0.005 mol) of t-butylcatechol were added to 50 ml of ethanol and heated under reflux for 48 hours. The reaction mixture was filtered off to obtain a solid, and the solid was washed with acetone to obtain 10.5 g of ASM-4. The chemical structure of ASM-4 was confirmed according to 1H-NMR and IR.
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8.9 mL
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200 mL
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10.7 mL
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50 mL
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Synthesis routes and methods II

Procedure details

A solution was prepared by dissolving 25 g of 2-chloroethanol (310 mmol) and 37.7 g of triethylamine (372.6 mmol) in 70 g of diethylether. Next, 33.72 g of chloroacrylate (272.6 mmol) dissolved in 70 g of diethylether was added drop wise to the solution at ambient temperatures with agitation being carried out for four hours. During the reaction, the reaction flask was cooled with water. The resulting solution was then washed with 300 g of water, 300 g of KHCO3 (aq), and 300 g of NaCl (aq). The organic phase was dried with Na2SO4, and the diethylether was removed by distillation. The yield of the chloroethylacrylate was 91%.
Quantity
25 g
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37.7 g
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70 g
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33.72 g
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70 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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